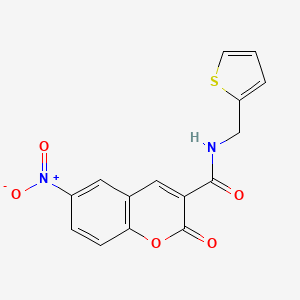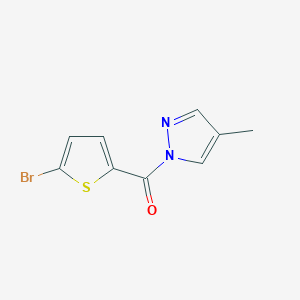
3-chloro-N-(1,2-oxazol-3-yl)benzamide
Descripción general
Descripción
3-chloro-N-(1,2-oxazol-3-yl)benzamide is an organic compound with the molecular formula C10H7ClN2O2 It is a derivative of benzamide, featuring a chloro substituent on the benzene ring and an oxazole ring attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,2-oxazol-3-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 3-amino-1,2-oxazole. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent on the benzene ring can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxazole ring can participate in oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation or reduction reactions can lead to different oxazole derivatives.
Aplicaciones Científicas De Investigación
3-chloro-N-(1,2-oxazol-3-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(1,2-oxazol-3-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring and chloro substituent can influence the compound’s binding affinity and selectivity towards these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-(1,3-oxazol-2-yl)benzamide: Similar structure but with the oxazole ring attached at a different position.
N-(1,2-oxazol-3-yl)benzamide: Lacks the chloro substituent on the benzene ring.
3-chloro-N-(1,2-thiazol-3-yl)benzamide: Contains a thiazole ring instead of an oxazole ring.
Uniqueness
3-chloro-N-(1,2-oxazol-3-yl)benzamide is unique due to the presence of both the chloro substituent and the oxazole ring, which can impart distinct chemical and biological properties. These structural features can influence its reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
3-chloro-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-8-3-1-2-7(6-8)10(14)12-9-4-5-15-13-9/h1-6H,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDSPAORQHWBQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-methyl-2-{[(5-methyl-3-thienyl)carbonyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B3491514.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B3491517.png)
![methyl 2-[(2-bromobenzoyl)amino]-5-propyl-3-thiophenecarboxylate](/img/structure/B3491519.png)
![N-[(2-fluorophenyl)methyl]pyridine-3-carboxamide](/img/structure/B3491527.png)

![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3491542.png)
![ETHYL 4-{2-[N-(4-METHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZOATE](/img/structure/B3491559.png)
![Ethanone, 1-[4-[4-[[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]phenyl]-](/img/structure/B3491567.png)
![ETHYL 4-{2-[N-(4-CHLORO-2-METHYLPHENYL)BENZENESULFONAMIDO]ACETAMIDO}BENZOATE](/img/structure/B3491570.png)

![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2-ethoxyphenyl)-1-piperazinyl]-](/img/structure/B3491591.png)

![1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B3491604.png)
